![molecular formula C22H23ClN2O3 B4707090 N-butyl-3-chloro-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]benzamide](/img/structure/B4707090.png)

N-butyl-3-chloro-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]benzamide

Vue d'ensemble

Description

Benzamide and quinoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. They are studied extensively for their potential as therapeutic agents in various diseases, including cancer, neurological disorders, and infectious diseases.

Synthesis Analysis

The synthesis of benzamide and quinoline derivatives typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of specific benzamide derivatives like YM-09151-2 demonstrates the complexity and creativity required in medicinal chemistry (Iwanami Sumio et al., 1981).

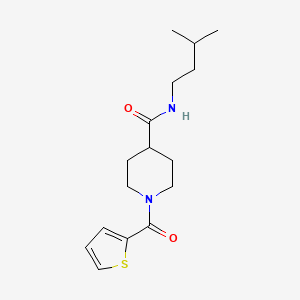

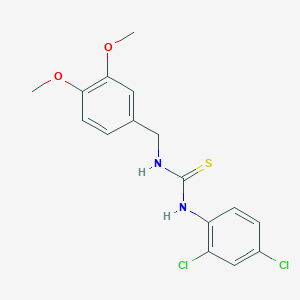

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and computational methods like DFT calculations, is crucial for understanding the three-dimensional arrangement of atoms within these compounds and their electronic properties. Such analyses contribute to the optimization of biological activity and pharmacokinetic properties (S. Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzamide and quinoline derivatives is influenced by their functional groups, leading to various chemical reactions, including electrophilic substitution and nucleophilic addition. Their chemical properties are essential for their biological activities and interactions with biological targets.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their formulation and delivery as therapeutic agents. For example, the synthesis and properties of radiolabeled quinoline derivatives highlight the importance of physical properties in drug development and diagnostic applications (M. Matarrese et al., 2001).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been used in stroke therapy for their antioxidant and neuroprotective properties . These compounds are known to target neuronal cells, particularly those subjected to oxygen glucose deprivation (OGD), an experimental model for ischemic conditions .

Mode of Action

It’s suggested that similar compounds function as potent neuroprotective agents . They are believed to trap different types of toxic radical oxygenated species, thereby supporting their strong neuroprotective capacity .

Biochemical Pathways

It’s known that oxidative stress plays a key role in stroke and induces strong damage to the membrane lipids . The compound’s ability to trap different types of toxic radical oxygenated species suggests it may influence pathways related to oxidative stress .

Result of Action

ChemDiv3_015659 and similar compounds have been shown to improve neuronal viability 24 hours after recovery from oxygen glucose deprivation (OGD) . In in vivo models of cerebral ischemia, these compounds have demonstrated neuroprotection, decreasing neuronal death and reducing infarct size .

Action Environment

It’s worth noting that the effectiveness of similar compounds has been demonstrated in both in vitro and in vivo models, suggesting they may be robust to a variety of biological environments .

Propriétés

IUPAC Name |

N-butyl-3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-3-4-10-25(22(27)15-6-5-7-18(23)12-15)14-17-11-16-13-19(28-2)8-9-20(16)24-21(17)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMDXJYUYSWJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)

![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4707026.png)

![4-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4707032.png)

![2,2,3,3,4,4,4-heptafluoro-N-{3-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4707048.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-8-chloro-2-(2-pyridinyl)quinoline](/img/structure/B4707056.png)

![2-bromo-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4707066.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,4-dimethylbenzamide](/img/structure/B4707075.png)

![1-[4-(4-oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4707097.png)

![3-nitro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4707112.png)

![2-{4-[(4-fluorophenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4707124.png)

![1-methyl-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707130.png)

![3-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4707134.png)